molecular formula C6H9ClN2O2S B13956388 1-(1-methyl-1H-imidazol-2-yl)ethanesulfonyl chloride

1-(1-methyl-1H-imidazol-2-yl)ethanesulfonyl chloride

Cat. No.: B13956388
M. Wt: 208.67 g/mol
InChI Key: WUYQDFBMBISHPC-UHFFFAOYSA-N
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Description

1-(1-methyl-1H-imidazol-2-yl)ethanesulfonyl chloride is a chemical compound that belongs to the class of imidazole derivatives Imidazoles are five-membered heterocyclic compounds containing two nitrogen atoms at non-adjacent positions This particular compound is characterized by the presence of a sulfonyl chloride group attached to an ethanesulfonyl chain, which is further connected to a methyl-substituted imidazole ring

Preparation Methods

The synthesis of 1-(1-methyl-1H-imidazol-2-yl)ethanesulfonyl chloride typically involves the following steps:

Industrial production methods may involve the optimization of these synthetic routes to ensure high yield and purity of the final product. This can include the use of advanced catalytic systems and reaction conditions to enhance the efficiency of the synthesis.

Chemical Reactions Analysis

1-(1-methyl-1H-imidazol-2-yl)ethanesulfonyl chloride undergoes various chemical reactions, including:

Common reagents used in these reactions include bases like sodium hydroxide for deprotonation and nucleophiles like amines for substitution reactions. The major products formed from these reactions are typically sulfonamide and sulfonate derivatives, which have various applications in medicinal chemistry and material science.

Mechanism of Action

The mechanism of action of 1-(1-methyl-1H-imidazol-2-yl)ethanesulfonyl chloride involves the reactivity of the sulfonyl chloride group. This group can form covalent bonds with nucleophiles, leading to the formation of sulfonamide and sulfonate derivatives. The imidazole ring can also interact with various molecular targets, including enzymes and receptors, through hydrogen bonding and π-π interactions .

Comparison with Similar Compounds

1-(1-methyl-1H-imidazol-2-yl)ethanesulfonyl chloride can be compared with other imidazole derivatives, such as:

The uniqueness of this compound lies in its sulfonyl chloride group, which imparts distinct reactivity and applications compared to other imidazole derivatives.

Properties

Molecular Formula

C6H9ClN2O2S

Molecular Weight

208.67 g/mol

IUPAC Name

1-(1-methylimidazol-2-yl)ethanesulfonyl chloride

InChI

InChI=1S/C6H9ClN2O2S/c1-5(12(7,10)11)6-8-3-4-9(6)2/h3-5H,1-2H3

InChI Key

WUYQDFBMBISHPC-UHFFFAOYSA-N

Canonical SMILES

CC(C1=NC=CN1C)S(=O)(=O)Cl

Origin of Product

United States

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